2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-14-7-9-16(10-8-14)25-18(28)13-32-23-26-20-17(15-5-3-2-4-6-15)11-24-21(20)22(31)27(23)12-19(29)30/h2-11,24H,12-13H2,1H3,(H,25,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYDGSPGLOLVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC(=O)O)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews recent findings on its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 1115360-07-0 |
This complex structure features a pyrrolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays on various cancer cell lines have shown promising results:
- Cytotoxicity Assays : The compound was evaluated using the MTT assay against several cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The IC₅₀ values were determined to be as low as 4.296 μM for HepG2 cells and 7.472 μM for PC-3 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the S phase. Molecular docking studies suggest that the compound interacts with key kinases involved in cell proliferation pathways, such as VEGFR-2 and AKT .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. Preliminary results indicate effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined using standard broth dilution methods, showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the p-tolylamino group and variations in the acetic acid moiety have been explored:
| Modification | Observed Effect |
|---|---|
| Methyl substitution on phenyl | Increased cytotoxicity |
| Alteration of thiol group | Enhanced antimicrobial activity |
| Variations in acetic acid | Changes in solubility and bioavailability |
These modifications highlight the importance of specific functional groups in enhancing biological efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Liver Cancer Study : A study involving HepG2 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Prostate Cancer Study : In PC-3 cells, the compound not only inhibited cell proliferation but also altered expression levels of key proteins involved in apoptosis and survival pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties.
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Core : Pyrrolo[3,2-d]pyrimidine with 4-oxo and phenyl groups.
- Key Differences: Substituents: Dipentylamino group at position 2 (vs. thioether-linked p-tolylamino) and ethyl carboxylate at position 7 (vs. acetic acid at position 3). Impact:
- The ethyl carboxylate may act as a prodrug moiety, whereas the acetic acid in the target compound offers immediate ionization. Structural Data: Single-crystal X-ray analysis confirms planar geometry, with disorder noted in the dipentylamino chain .
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic Acid ()
- Core: Thieno[2,3-d]pyrimidine (sulfur-containing heterocycle) vs. pyrrolopyrimidine.
- Key Differences :
- Electronic Effects : The thiophene ring introduces stronger electron-withdrawing character compared to pyrrole.
- Substituents : Fluorophenyl at position 5 (vs. phenyl at position 7) and acetic acid at position 3.
- Impact :
- Fluorine enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation.
- Thieno-pyrimidines often exhibit distinct binding profiles in kinase assays due to sulfur’s polarizability .
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (, Fig. 18)
- Core : Thiazolo[4,5-d]pyrimidine with a thioxo group.
- Key Differences :
- Heteroatom Arrangement : Thiazole ring (N-S-N) vs. pyrrole (N-C-N).
- Substituents : Thio-linked p-tolyl group and ethyl chain.
- Impact :
- The thiazole core may confer stronger hydrogen-bond acceptor capacity.
- The thioxo group (C=S) increases rigidity and may alter redox properties compared to the target’s oxo group (C=O) .
2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic Acid ()
- Core : Oxazolo[5,4-d]pyrimidine (oxygen-containing heterocycle).
- Key Differences: Substituents: Methylamino-acetic acid vs. thioether-linked p-tolylamino-acetic acid. Impact:
- The oxazole ring’s oxygen atom may reduce lipophilicity compared to pyrrole.
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The pyrrolopyrimidine core in the target compound allows for diverse substitution patterns, balancing solubility (via acetic acid) and target binding (via aromatic and thioether groups).
- Thioether vs. Amine Linkages : Compounds with thioether groups (e.g., target compound, ) may exhibit slower metabolic degradation compared to amine-linked analogs (e.g., ) due to reduced susceptibility to oxidative enzymes.
- Heterocycle Impact: Thieno- and thiazolo-pyrimidines (Evidences 10, 13) often display higher kinase inhibition potency than oxazolo derivatives, attributed to sulfur’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
